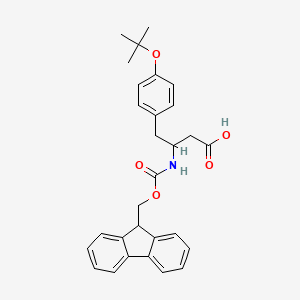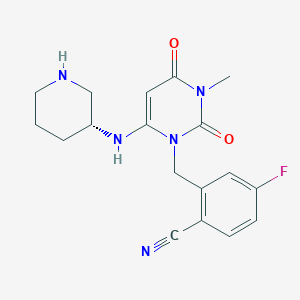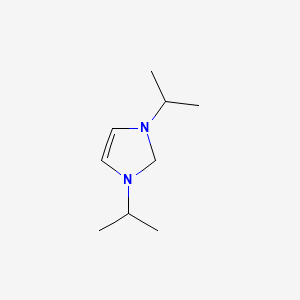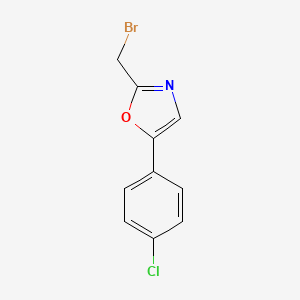![molecular formula C7H6BrN3O2 B15201304 methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an appropriate amine with a diketone or keto acid under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the imidazole derivative with hydrazine or its derivatives.
Bromination: Bromination of the pyrazole ring at the 7-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate is unique due to its bromine atom at the 7-position, which can influence its reactivity and biological activity. Similar compounds include:
Methyl 1H-imidazo[1,2-b]pyrazole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.
Methyl 7-chloro-1H-imidazo[1,2-b]pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
Methyl 7-fluoro-1H-imidazo[1,2-b]pyrazole-3-carboxylate: Contains a fluorine atom, which can affect its physical and chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H6BrN3O2 |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
methyl 7-bromo-5H-imidazo[1,2-b]pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H6BrN3O2/c1-13-7(12)5-3-9-6-4(8)2-10-11(5)6/h2-3,10H,1H3 |
InChI Key |
GENXALILWMYHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)



![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)
![7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine](/img/structure/B15201265.png)


![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)
